3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
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Overview
Description
It is characterized by its unique structure, which includes a hydroxy group at position 3, methyl groups at positions 6 and 7, an oxo group at position 9, and a β-D-glucopyranosyloxy group at position 1 . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one involves several steps, starting from the basic xanthone structure. . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from the roots of Polygonum multiflorum Thunb. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . Advanced chromatographic techniques are then employed to purify the compound to the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 3 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group at position 9 can be reduced to form hydroxyl derivatives.
Substitution: The methyl groups at positions 6 and 7 can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The hydroxy and oxo groups play a crucial role in its biological activity by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one can be compared with other xanthone glycosides, such as mangiferin and isomangiferin. While these compounds share a similar xanthone core structure, this compound is unique due to its specific substitution pattern and glycosylation .
List of Similar Compounds
- Mangiferin
- Isomangiferin
- Swertiamarin
- Bellidifolin
These compounds, like this compound, are known for their diverse biological activities and are subjects of ongoing research .
Properties
Molecular Formula |
C21H22O9 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C21H22O9/c1-8-3-11-12(4-9(8)2)28-13-5-10(23)6-14(16(13)17(11)24)29-21-20(27)19(26)18(25)15(7-22)30-21/h3-6,15,18-23,25-27H,7H2,1-2H3/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
WMAOOSUVFZELAH-CMWLGVBASA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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